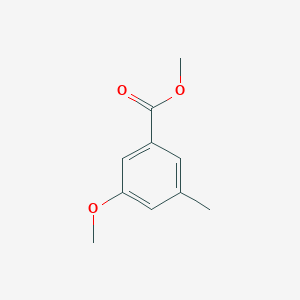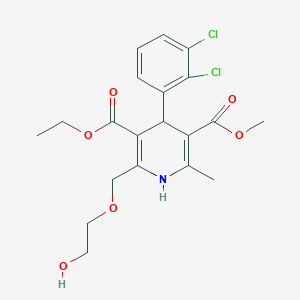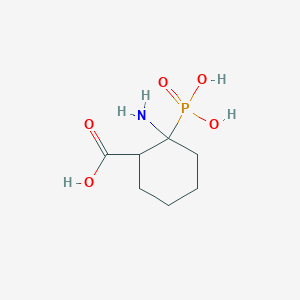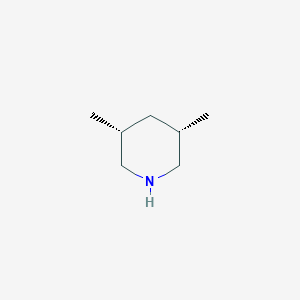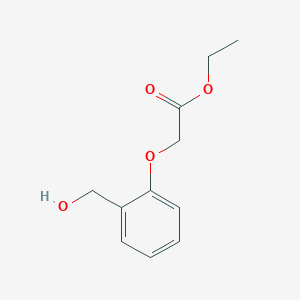
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate is a chemical compound that is used in scientific research. It is also known as Ethyl 2-(2-hydroxybenzyl)oxyacetate. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has a molecular weight of 248.27 g/mol and a molecular formula of C12H14O4.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate is not fully understood. However, it is believed to act as a free radical scavenger and antioxidant. It has been shown to protect cells from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antimicrobial properties. It has also been shown to reduce the production of reactive oxygen species and protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the use of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate in scientific research. One potential direction is the synthesis of novel biologically active compounds using Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate as a building block. Another potential direction is the study of its effects on different biological systems to better understand its mechanism of action. Additionally, Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate could be used in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate can be achieved through the reaction of 2-(2-hydroxybenzyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate as the main product.
Applications De Recherche Scientifique
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of novel biologically active compounds such as antioxidants, anti-inflammatory agents, and antimicrobial agents.
Propriétés
Numéro CAS |
111080-48-9 |
|---|---|
Nom du produit |
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-[2-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
BQWVCDHZSBFQQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1CO |
SMILES canonique |
CCOC(=O)COC1=CC=CC=C1CO |
Synonymes |
ACETIC ACID, 2[2-(HYDROXYMETHYL)PHENOXY]-, ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



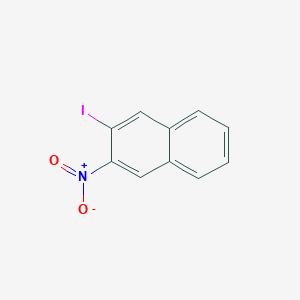
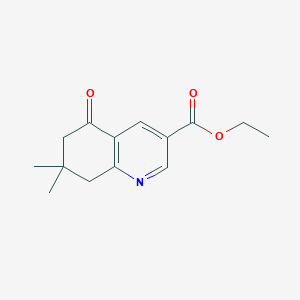
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
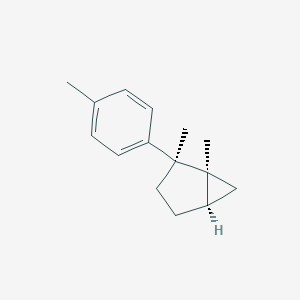

![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
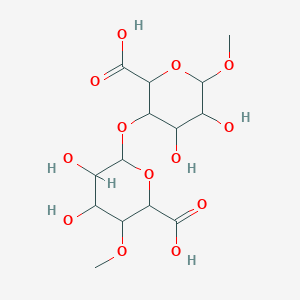
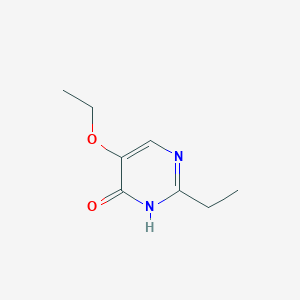
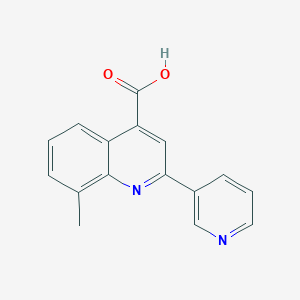
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
